Atorvastatin Impurity 16 Atorvastatin Impurity 16
Brand Name: Vulcanchem
CAS No.: 1450739-65-7
VCID: VC0194433
InChI:
SMILES:
Molecular Formula: C40H47FN2O8
Molecular Weight: 702.83

Atorvastatin Impurity 16

CAS No.: 1450739-65-7

Cat. No.: VC0194433

Molecular Formula: C40H47FN2O8

Molecular Weight: 702.83

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin Impurity 16 - 1450739-65-7

Specification

CAS No. 1450739-65-7
Molecular Formula C40H47FN2O8
Molecular Weight 702.83

Introduction

Chemical Properties and Structure

The chemical properties of Atorvastatin Impurity 16 have been documented in scientific literature, although there are some notable discrepancies between sources regarding its fundamental characteristics.

Chemical Identity and Basic Properties

There is variation in the reported chemical properties of Atorvastatin Impurity 16 across different sources, as shown in the following table:

PropertySource 1 Data Source 2 Data Notes
CAS Number363599-73-91450739-65-7Discrepancy in identification
Molecular FormulaC36H39FN2O5C40H47FN2O8Different structural compositions reported
Molecular Weight598.7 g/mol702.81 g/molSignificant difference
Chemical Name2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acidNot specified in detailComplete IUPAC name from one source
Related CAS1402828-92-5 (Ca salt)Not specifiedCalcium salt form information

These discrepancies highlight the complexity of precisely identifying and characterizing pharmaceutical impurities, as well as potential variations in nomenclature or structural interpretations across different research entities.

Physicochemical Properties

The predicted physicochemical properties of Atorvastatin Impurity 16 include:

PropertyValueSource
Boiling Point884.6±65.0 °C (Predicted)
Density1.26±0.1 g/cm³ (Predicted)
pKa4.30±0.10 (Predicted)

It's important to note that these values are computationally predicted rather than experimentally determined, which introduces a degree of uncertainty. The compound likely shares some structural similarities with atorvastatin itself, potentially including the characteristic pyrrole ring and fluorophenyl moiety.

Formation and Origin

Synthetic Pathways

Atorvastatin Impurity 16 typically forms during the synthetic process of atorvastatin production. The complex multi-step synthesis of atorvastatin provides numerous opportunities for side reactions that can generate this impurity. Specific conditions that may promote its formation include:

  • Variations in reaction temperature or pH during synthesis

  • Presence of specific catalysts or reagents

  • Extended reaction times

  • Incomplete purification processes

Degradation Mechanisms

Beyond synthetic origins, Atorvastatin Impurity 16 can also form through degradation of the parent compound under certain conditions:

  • Exposure to strong acidic environments

  • Prolonged exposure to light, particularly UV radiation

  • Elevated temperatures during storage

  • Interaction with excipients in formulations

Understanding these formation pathways is essential for developing strategies to minimize impurity generation during manufacturing and to ensure product stability during its shelf life.

Analytical Methods for Detection

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the gold standard for detecting and quantifying Atorvastatin Impurity 16 in pharmaceutical formulations. Various HPLC methods have been developed, with significant differences in efficiency:

Method TypeRetention Time (min)ResolutionAdvantages
European Pharmacopoeia Method85ModerateOfficial standard method
United States Pharmacopeia Method115ModerateOfficial standard method
Newer Developed Methods7.5HighSignificantly faster analysis time

These chromatographic methods typically employ reverse-phase columns with UV detection, although mass spectrometry coupling provides enhanced sensitivity and specificity for impurity identification.

Spectroscopic Methods

Complementary to chromatographic techniques, spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

These techniques provide structural confirmation and can be particularly valuable during the initial identification and characterization of the impurity.

Comparison with Other Atorvastatin Impurities

Atorvastatin Impurity 16 represents one of several known impurities associated with atorvastatin. A comparative analysis reveals distinctive characteristics:

ImpurityChemical NatureFormation PathwayRegulatory Significance
Atorvastatin Impurity 16Structure varies by sourceDegradation/synthesis byproductRequired monitoring
Atorvastatin AmideModified carboxylic acid groupAmidation reactionRequired monitoring
Atorvastatin Methyl EsterEsterified carboxylic acidMethylation during synthesisRequired monitoring
Atorvastatin LactoneCyclic ester formIntramolecular esterificationRequired monitoring
Atorvastatin O-MethylMethylated hydroxyl groupSide reaction during synthesisRequired monitoring

This comparative analysis highlights the diverse chemical transformations that can occur during atorvastatin synthesis and storage, each generating distinct impurity profiles that must be monitored and controlled.

Research Findings and Applications

Use in Analytical Standards

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